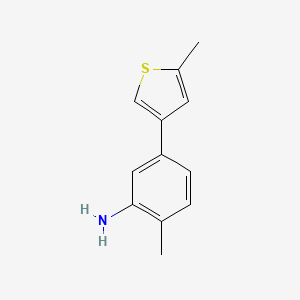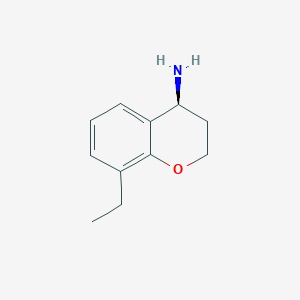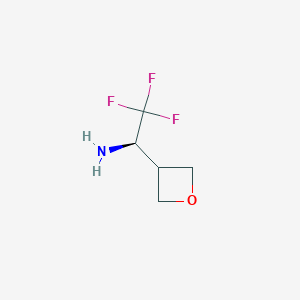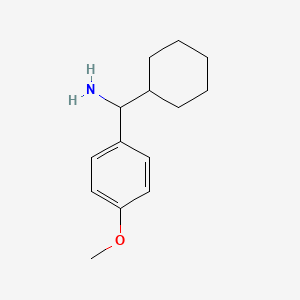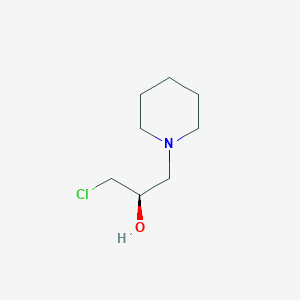
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: is a chiral compound with a piperidine ring attached to a chlorinated propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol typically involves the reaction of a chlorinated propanol with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the chlorine atom is replaced by the piperidine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, potentially forming a more saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could be a precursor to drugs targeting the central nervous system or other therapeutic areas.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the creation of various derivatives with specific properties.
Mechanism of Action
The mechanism by which (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol exerts its effects depends on its interactions with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating specific pathways. The chlorine atom and hydroxyl group also play roles in its reactivity and binding affinity.
Comparison with Similar Compounds
(2S)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: The enantiomer of the compound, differing in its stereochemistry.
1-Chloro-3-(piperidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-Chloro-3-(piperidin-1-yl)propan-2-amine: An amine derivative with potential biological activity.
Uniqueness: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and reactivity. The presence of both a chlorine atom and a piperidine ring provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(2R)-1-chloro-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2/t8-/m0/s1 |
InChI Key |
IGMZDGBNMCELOE-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CCl)O |
Canonical SMILES |
C1CCN(CC1)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


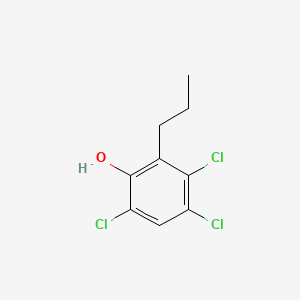


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
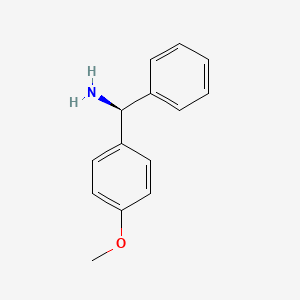
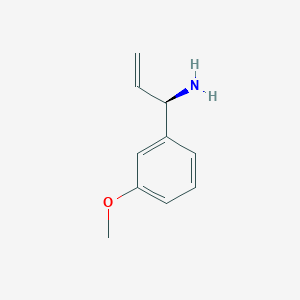
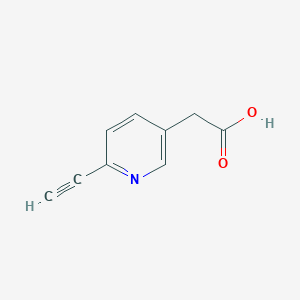
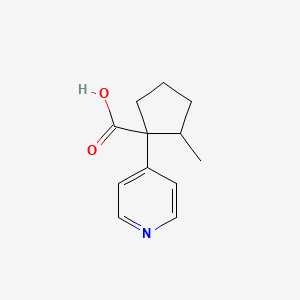
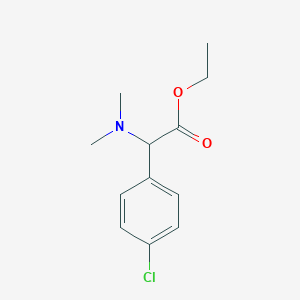
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
